4-肼基-3-硝基吡啶

描述

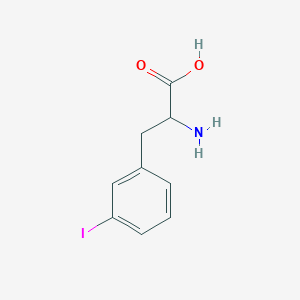

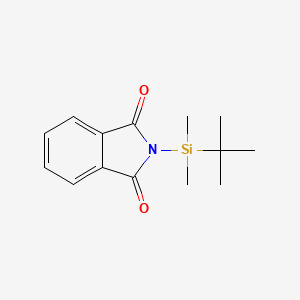

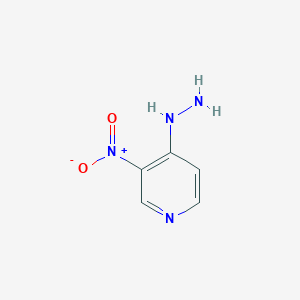

4-Hydrazino-3-nitropyridine is a chemical compound with the molecular formula C5H6N4O2 . It has an average mass of 154.127 Da and a mono-isotopic mass of 154.049072 Da .

Synthesis Analysis

The synthesis of nitropyridines, which are precursors to 4-Hydrazino-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Molecular Structure Analysis

The molecular structure of 4-Hydrazino-3-nitropyridine consists of 5 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis

4-Hydrazino-3-nitropyridine has a density of 1.5±0.1 g/cm3, a boiling point of 341.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 58.5±3.0 kJ/mol and a flash point of 160.0±23.7 °C .科学研究应用

环转化和化学反应

3-硝基吡啶-2(1H)-酮及其衍生物与肼合物的相互作用导致各种环转化,形成吡唑和碳二酰肼等化合物。这些转化表明了 4-肼基-3-硝基吡啶在合成新化学结构中的反应性,为创建多样化的化学实体以用于进一步的研究应用提供了途径 (Smolyar & Yutilov, 2008).

吡啶并三嗪的合成

4-氯-3-硝基吡啶与肼合物的转化以及随后的反应导致吡啶并三嗪的合成,这是一类在材料科学中具有潜在应用的化合物,并且可能作为药物化学中的药效团 (Lewis & Shepherd, 1971).

电化学还原研究

对 4-硝基吡啶的电化学还原的研究提供了对水性介质中硝基芳香族化合物还原机制的见解,这对于理解硝基化合物的化学行为及其在电化学和环境修复中的潜在应用至关重要 (Lacasse et al., 1993).

结构分析和光谱学

对吡啶衍生物(包括 2-肼基-6-甲基-4-(甲氧基甲基)-5-硝基吡啶-3-腈)的详细结构分析和光谱研究揭示了分子内相互作用的复杂性。这些研究对于开发新材料和理解分子性质至关重要 (Tranfić et al., 2011).

抗癌研究

2-(氨基烷基)-5-硝基吡唑并[3,4,5-kl]吖啶的合成和评估证明了 4-肼基-3-硝基吡啶衍生物在抗癌研究中的潜力。这些化合物对癌细胞系表现出活性,突出了此类化学实体在开发新治疗剂中的作用 (Capps et al., 1992).

安全和危害

未来方向

作用机制

Target of Action

It is known that hydrazinopyridines, a class of compounds to which 4-hydrazino-3-nitropyridine belongs, have been actively investigated as precursors in the synthesis of products having biological activity .

Mode of Action

The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures . This characteristic is of interest, particularly in the creation of effective chemical pharmaceutical products and pesticides .

Biochemical Pathways

Products obtained on the basis of hydrazinopyridines have been found to have anti-inflammatory, antiulcer, and other types of activity .

Result of Action

It is known that hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides .

属性

IUPAC Name |

(3-nitropyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-8-4-1-2-7-3-5(4)9(10)11/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMWVURSDQRNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400818 | |

| Record name | 4-Hydrazino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazino-3-nitropyridine | |

CAS RN |

33544-42-2 | |

| Record name | 4-Hydrazino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-hydrazino-3-nitropyridine in the synthesis described in the research paper?

A1: 4-Hydrazino-3-nitropyridine acts as a binucleophile, reacting with α,β-unsaturated β-aminonitriles (compound 1 in the paper) to form hydrazones of β-keto acids (compound 3 in the paper) []. This reaction is driven by the nucleophilic character of the hydrazine moiety and the electrophilic nature of the carbonyl group in the α,β-unsaturated β-aminonitrile.

Q2: What happens to the hydrazone intermediate formed from 4-hydrazino-3-nitropyridine?

A2: The hydrazone intermediate (compound 3) undergoes a base-catalyzed cyclization []. This intramolecular reaction involves the nucleophilic attack of the nitrogen atom in the pyridine ring onto the electrophilic carbon of the nitrile group, ultimately forming the pyrazolo[3,2-c]pyrido[4,3-e][1,2,4]triazine-5-oxide ring system (compound 8).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。